molecular formula C9H17NO B3052764 N,N-Diisopropylacrylamide CAS No. 44975-46-4

N,N-Diisopropylacrylamide

Cat. No.: B3052764
CAS No.: 44975-46-4
M. Wt: 155.24 g/mol
InChI Key: YHOSNAAUPKDRMI-UHFFFAOYSA-N
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Description

N,N-Diisopropylacrylamide is an organic compound belonging to the class of acrylamides. It is characterized by the presence of two isopropyl groups attached to the nitrogen atom of the acrylamide structure. This compound is known for its unique properties, including its ability to undergo polymerization and its responsiveness to temperature changes.

Mechanism of Action

Target of Action

N,N-Diisopropylacrylamide (DIPAM) is a monomer that is primarily used in the synthesis of polymers . The primary targets of DIPAM are therefore the polymer chains where it is incorporated. These polymer chains can be used in various applications, including the development of antimicrobial polymeric materials , and the creation of pH-responsive drug delivery systems .

Mode of Action

DIPAM interacts with its targets (polymer chains) through the process of polymerization. In this process, individual DIPAM monomers join together to form a long chain or a polymer. The properties of the resulting polymer can be influenced by the conditions under which the polymerization occurs, such as temperature, pH, and the presence of other monomers .

Biochemical Pathways

The exact biochemical pathways affected by DIPAM and its polymers can vary depending on the specific application of the polymer. For instance, in the development of antimicrobial polymeric materials, the polymers can interact with a range of microorganisms (bacterial, viral, and fungal), potentially affecting various biochemical pathways within these organisms . .

Pharmacokinetics

The pharmacokinetics of DIPAM and its polymers, including their absorption, distribution, metabolism, and excretion (ADME) properties, can be complex and are influenced by various factors. For instance, the molecular weight of the polymer can significantly impact its elimination from the body . Polymers with a high molecular weight (>32,000) can avoid glomerular filtration and present prolonged circulation times .

Result of Action

The result of DIPAM’s action is the formation of polymers with specific properties, determined by the conditions of the polymerization process. These polymers can have various effects at the molecular and cellular level, depending on their specific application. For example, antimicrobial polymers can prevent the growth of microbes , while pH-responsive polymers used in drug delivery systems can release their drug load in response to changes in pH .

Action Environment

The action, efficacy, and stability of DIPAM and its polymers can be influenced by various environmental factors. For instance, the temperature and pH can affect the polymerization process and the properties of the resulting polymers . Additionally, the environment within the body (such as the pH of different tissues) can influence the behavior of pH-responsive drug delivery systems .

Preparation Methods

Synthetic Routes and Reaction Conditions: N,N-Diisopropylacrylamide can be synthesized through the reaction of acryloyl chloride with diisopropylamine in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The general reaction scheme is as follows: [ \text{Acryloyl chloride} + \text{Diisopropylamine} \rightarrow \text{this compound} + \text{HCl} ]

Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors may be employed to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions: N,N-Diisopropylacrylamide undergoes various chemical reactions, including:

    Polymerization: It can polymerize to form poly(this compound), a thermoresponsive polymer.

    Hydrolysis: In the presence of water and an acid or base, it can hydrolyze to form the corresponding carboxylic acid and amine.

    Substitution: It can undergo substitution reactions where the isopropyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Polymerization: Initiated by free radicals, often using initiators like azobisisobutyronitrile (AIBN) in organic solvents.

    Hydrolysis: Typically carried out in aqueous acidic or basic conditions.

    Substitution: Various nucleophiles can be used under appropriate conditions to achieve substitution.

Major Products:

    Polymerization: Poly(this compound)

    Hydrolysis: Corresponding carboxylic acid and diisopropylamine

    Substitution: Products depend on the nucleophile used.

Scientific Research Applications

N,N-Diisopropylacrylamide has a wide range of applications in scientific research:

    Chemistry: Used in the synthesis of thermoresponsive polymers which have applications in smart materials and drug delivery systems.

    Biology: Employed in the development of hydrogels for tissue engineering and cell culture applications.

    Medicine: Investigated for controlled drug release systems due to its temperature-responsive properties.

    Industry: Utilized in the production of coatings, adhesives, and other materials that benefit from its unique properties.

Comparison with Similar Compounds

    N-Isopropylacrylamide: Similar in structure but with only one isopropyl group. It also forms thermoresponsive polymers.

    N,N-Dimethylacrylamide: Contains two methyl groups instead of isopropyl groups, leading to different physical properties.

Uniqueness: N,N-Diisopropylacrylamide is unique due to its larger isopropyl groups, which impart distinct thermoresponsive properties to its polymers. This makes it particularly useful in applications requiring precise temperature control.

By understanding the properties and applications of this compound, researchers can harness its potential in various fields, from chemistry and biology to medicine and industry.

Properties

IUPAC Name

N,N-di(propan-2-yl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c1-6-9(11)10(7(2)3)8(4)5/h6-8H,1H2,2-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHOSNAAUPKDRMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80339880
Record name N,N-Diisopropylacrylamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80339880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

44975-46-4
Record name N,N-Diisopropylacrylamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80339880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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